molecular formula C18H17N B584127 2-De(dimethylamino)-2-vinyl Dimetindene CAS No. 1346597-95-2

2-De(dimethylamino)-2-vinyl Dimetindene

Cat. No.: B584127
CAS No.: 1346597-95-2
M. Wt: 247.341
InChI Key: ARUDWUKARQONRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-De(dimethylamino)-2-vinyl Dimetindene is a synthetic organic compound that belongs to the class of antihistamines. It is structurally related to dimetindene, a well-known antihistamine used to treat allergic reactions. The compound is characterized by the presence of a dimethylamino group and a vinyl group attached to the dimetindene core structure. This modification enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the dimetindene core structure.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

    Vinylation: The vinyl group is introduced via a vinylation reaction, often using a vinyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Starting Materials: Large quantities of the starting materials are prepared.

    Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-De(dimethylamino)-2-vinyl Dimetindene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The dimethylamino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Ethyl derivatives of the compound.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-De(dimethylamino)-2-vinyl Dimetindene has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of vinyl and dimethylamino groups.

    Biology: The compound is used in research on histamine receptors and their role in allergic reactions.

    Medicine: It is investigated for its potential use in treating allergic conditions and as a lead compound for developing new antihistamines.

    Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-De(dimethylamino)-2-vinyl Dimetindene involves:

    Histamine Receptor Antagonism: The compound binds to histamine H1 receptors, blocking the action of histamine and preventing allergic reactions.

    Molecular Targets: The primary molecular target is the histamine H1 receptor.

    Pathways Involved: The compound interferes with the histamine signaling pathway, reducing symptoms of allergic reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimetindene: The parent compound, used as an antihistamine.

    Diphenhydramine: Another antihistamine with a similar mechanism of action.

    Chlorpheniramine: A first-generation antihistamine with similar pharmacological properties.

Uniqueness

2-De(dimethylamino)-2-vinyl Dimetindene is unique due to the presence of both a dimethylamino group and a vinyl group, which enhance its pharmacological properties compared to its parent compound, dimetindene. This modification potentially offers improved efficacy and reduced side effects.

Properties

IUPAC Name

2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUDWUKARQONRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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